![molecular formula C10H14N5Na2O12P3 B14762181 disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate](/img/structure/B14762181.png)
disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate is a complex organic compound that plays a crucial role in various biochemical processes. This compound is a nucleotide derivative, which is essential in the synthesis of nucleic acids and energy transfer within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate typically involves the phosphorylation of nucleosides. The process begins with the protection of hydroxyl groups, followed by the introduction of phosphate groups using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, employing continuous flow techniques and advanced purification methods such as chromatography and crystallization to achieve the desired product quality.
化学反応の分析
Types of Reactions
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in biochemical studies.
Reduction: Reduction reactions can modify the purine ring, altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures, inert atmospheres, and specific pH levels.
Major Products Formed
The major products formed from these reactions include various nucleotide analogs and derivatives, which are valuable in studying cellular processes and developing therapeutic agents.
科学的研究の応用
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleic acids and other complex molecules.
Biology: Plays a critical role in cellular energy transfer and signal transduction.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
作用機序
The compound exerts its effects by participating in biochemical pathways involving nucleotides. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing cellular energy metabolism and signal transduction. The molecular targets include kinases and phosphatases, which regulate various cellular processes.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, similar in structure but with different functional groups.
Guanosine triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.
Cytidine triphosphate (CTP): Used in the synthesis of RNA and phospholipids.
Uniqueness
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and applications. Its ability to participate in a wide range of chemical reactions and its role in various biological processes make it a valuable compound in scientific research.
特性
分子式 |
C10H14N5Na2O12P3 |
|---|---|
分子量 |
535.15 g/mol |
IUPAC名 |
disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-30(23,26-28(17,18)19)27-29(20,21)22;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
InChIキー |
XSTXILOTGNRJQN-OJSHLMAWSA-L |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
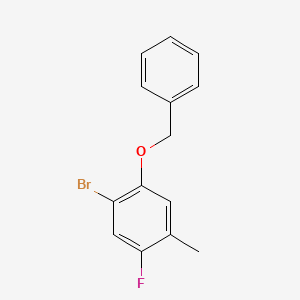

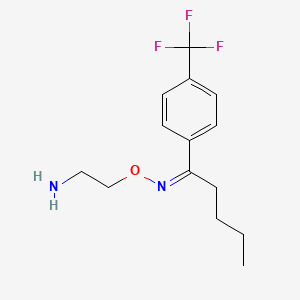
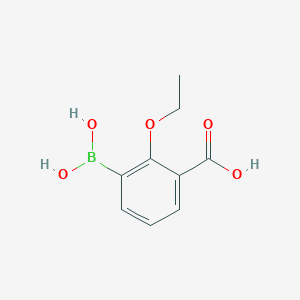
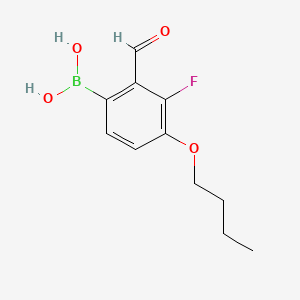
![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
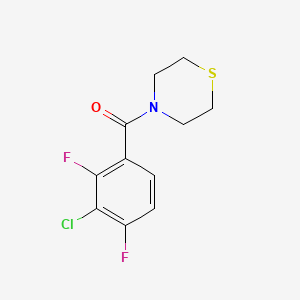
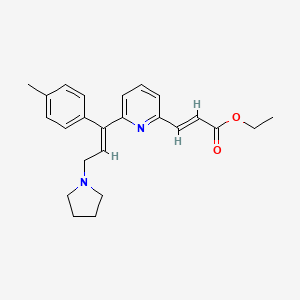

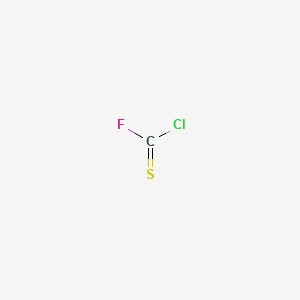
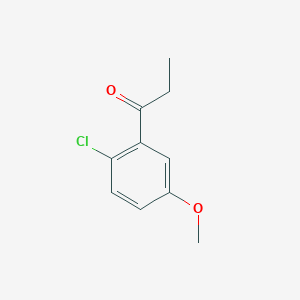
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
